N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-fluorobenzamide
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Description
“N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-fluorobenzamide” is a complex organic compound. It contains a benzofuran ring, which is a type of aromatic heterocycle, with a methyl group attached to it. It also has a 4-chlorobenzoyl group and a 2-fluorobenzamide group attached to the benzofuran ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzofuran ring, the introduction of the methyl group, and the attachment of the 4-chlorobenzoyl and 2-fluorobenzamide groups. The exact synthesis process would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzofuran ring, the 4-chlorobenzoyl group, and the 2-fluorobenzamide group. The presence of these groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzofuran ring, the 4-chlorobenzoyl group, and the 2-fluorobenzamide group. These groups could participate in various chemical reactions, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar amide group and the nonpolar benzofuran and benzoyl groups .Mechanism of Action
Target of Action
A structurally similar compound, 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-n-[(1r)-1-(hydroxymethyl)propyl]acetamide, is known to targetProstaglandin G/H synthase 1 . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
Given its potential target, it may influence thearachidonic acid pathway and subsequently the production of prostaglandins . The downstream effects of this could include alterations in inflammatory responses and pain perception.
Result of Action
If it indeed targets prostaglandin g/h synthase 1 and influences prostaglandin production, it could potentially modulate inflammatory responses and pain perception at the cellular level .
Future Directions
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFNO3/c1-13-18-12-16(26-23(28)17-4-2-3-5-19(17)25)10-11-20(18)29-22(13)21(27)14-6-8-15(24)9-7-14/h2-12H,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQYQHHHFAGLHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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